Phenethyl ferulate

Colon Carcinogenesis Chemoprevention Aberrant Crypt Foci

Researchers requiring validated dual COX/5-LOX inhibitors often face supply inconsistency. Phenethyl ferulate (CAS 71835-85-3) offers: • Defined IC50 values (COX: 4.35 μM, 5-LOX: 5.75 μM) • 52-week tumor volume reduction (43% vs. control) in colon cancer model • ≥4-year solid-state stability at -20°C • Dual PI-PLC and eicosanoid pathway modulation

Molecular Formula C18H18O4
Molecular Weight 298.3 g/mol
CAS No. 71835-85-3
Cat. No. B015501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenethyl ferulate
CAS71835-85-3
Synonyms3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic Acid 2-Phenylethyl Ester;  2-Phenylethyl Ferulate;  Ferulic Acid Phenethyl Ester;  NSC 666255;  NSC 671193;  Phenethyl Ferulate;  Phenethyl 3-Methylcaffeate; 
Molecular FormulaC18H18O4
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=CC=C2)O
InChIInChI=1S/C18H18O4/c1-21-17-13-15(7-9-16(17)19)8-10-18(20)22-12-11-14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3/b10-8+
InChIKeyCZQNYPBIOHVQQN-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylethyl 3-methylcaffeate: Baseline Profile


Phenylethyl 3-methylcaffeate (PEMC, CAS 71835-85-3), also known as phenethyl ferulate, is a hydroxycinnamic acid derivative belonging to the class of caffeic acid esters naturally occurring in propolis and the traditional medicinal plant Qianghuo [1]. It features a methyl group at the 3-position of the caffeic acid moiety, distinguishing it structurally from the non-methylated caffeic acid phenethyl ester (CAPE) and the methyl ester analog methyl caffeate (MC) [2]. PEMC has been quantitatively characterized for its dual inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), as well as for its chemopreventive efficacy in chemically induced colon carcinogenesis models [3].

Phenylethyl 3-methylcaffeate: Why Substitution Fails


Within the caffeic acid ester class, structural variations at the 3-position hydroxyl group and the ester moiety produce substantially divergent biological profiles that preclude simple substitution [1]. PEMC, its non-methylated counterpart phenylethyl caffeate (PEC), and its methyl ester analog methyl caffeate (MC) differ markedly in their in vivo chemopreventive potency, in vitro enzyme inhibition kinetics, and physicochemical parameters such as solubility and stability [2]. These quantitative differences manifest in both target engagement (COX/5-LOX IC₅₀ values) and functional outcomes (tumor incidence reduction, aberrant crypt foci suppression), underscoring the necessity of compound-specific validation rather than class-level extrapolation.

Phenylethyl 3-methylcaffeate: Quantitative Evidence vs. Analogs


Superior ACF Suppression vs. PEC

In a direct head-to-head comparative study, dietary administration of PEMC at 500 ppm suppressed azoxymethane-induced colonic aberrant crypt foci (ACF) formation by 82%, compared to 55% suppression with the non-methylated analog phenylethyl caffeate (PEC) at the same dose and 81% with phenylethyl dimethylcaffeate (PEDMC) [1]. ACF are established preneoplastic lesions and validated biomarkers of colon carcinogenesis. The 27 percentage-point advantage over PEC represents a quantitatively meaningful improvement in early-stage chemopreventive efficacy.

Colon Carcinogenesis Chemoprevention Aberrant Crypt Foci

Long-Term Colon Tumor Volume Reduction

In a 52-week dietary intervention study, PEMC administered at 750 ppm reduced total colon tumor volume by 43% relative to animals receiving the control (modified AIN-76A) diet [1]. This reduction was accompanied by significant decreases in the incidence and multiplicity of both invasive and non-invasive colonic adenocarcinomas (P < 0.05 to P < 0.004) [1]. No other caffeic acid ester has been evaluated in a long-term (52-week) colon carcinogenesis study with tumor volume as a quantified endpoint, establishing PEMC's unique evidentiary position.

Colon Cancer Tumor Volume In Vivo Efficacy

Dual COX/5-LOX Inhibitory Activity

PEMC exhibits dual inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) with IC₅₀ values of 4.35 μM and 5.75 μM, respectively [1][2]. This dual inhibition profile targets two major branches of arachidonic acid metabolism, distinguishing PEMC from selective COX inhibitors and from caffeic acid esters lacking quantified IC₅₀ characterization. Notably, PEMC's in vivo LOX pathway suppression was mechanistically validated, with 30-60% reductions in 5(S)-, 8(S)-, 12(S)-, and 15(S)-HETE production in colonic mucosa and tumors of PEMC-fed animals compared to controls [3].

Inflammation COX Inhibition 5-LOX Inhibition

PI-PLC Activity Reduction in Colon Tissues

Dietary PEMC (750 ppm) significantly decreased the activities of colonic mucosal and tumor phosphatidylinositol-specific phospholipase C (PI-PLC) by approximately 50% compared to control diet-fed animals [1]. This modulation of PI-PLC-dependent signal transduction represents a mechanistically distinct effect not characterized for the comparator PEC or MC. Importantly, PEMC had no effect on phospholipase A₂ activity, indicating target selectivity within phospholipase pathways [1].

Signal Transduction PI-PLC Mechanism of Action

Physicochemical Differentiation Profile

PEMC exhibits a melting point of 80-81°C, aqueous solubility of 5.857 mg/L at 25°C, and predicted logP indicating moderate lipophilicity . Commercial suppliers report stability of ≥4 years when stored at -20°C as a solid . This stability profile is notable compared to the structurally related CAPE (caffeic acid phenethyl ester), which is documented to undergo significant degradation in rat plasma via first-order kinetics with hydrolysis observed within 6 hours at 37°C [1]. The 3-methyl substitution in PEMC may contribute to enhanced solid-state stability, though direct comparative stability data between PEMC and CAPE under identical conditions is not available.

Physicochemical Properties Formulation Storage Stability

Dose-Dependent HETE Suppression vs. Caffeic Acid

In vitro studies of arachidonic acid metabolism revealed a qualitative and quantitative distinction in HETE suppression among caffeic acid esters. Caffeic acid and methyl caffeate (MC) exhibited inhibitory effects on HETE formation only at a high concentration of 100 μM, whereas PEMC, PEC, and PEDMC suppressed HETE formation in a dose-dependent manner across a broader concentration range [1]. This indicates that the phenylethyl ester moiety in PEMC confers enhanced, concentration-responsive inhibition of lipoxygenase-mediated arachidonic acid metabolism compared to caffeic acid or the methyl ester MC.

Arachidonic Acid Metabolism HETE Dose-Response

Phenylethyl 3-methylcaffeate: Application Scenarios


Colon Cancer Chemoprevention Studies

PEMC is uniquely positioned for colon cancer chemoprevention research due to its 52-week tumor volume reduction data (43% vs. control) and 82% suppression of aberrant crypt foci [1][2]. No other caffeic acid ester has comparable long-term in vivo carcinogenesis data with tumor volume as a quantified endpoint. This evidence supports PEMC's use as a positive control or reference compound in colon cancer chemoprevention studies where robust, clinically translatable in vivo benchmarks are required. The compound's modulation of both PI-PLC activity (50% reduction) and LOX metabolites (30-60% reduction) further supports its application in studies examining phospholipase- and eicosanoid-mediated pathways in colorectal carcinogenesis [1].

Dual COX/5-LOX Inhibition in Carcinogenesis Models

With defined IC₅₀ values of 4.35 μM for COX and 5.75 μM for 5-LOX, PEMC is suitable for in vitro and in vivo studies targeting dual arachidonic acid pathway inhibition [3]. The compound's dose-dependent suppression of HETE formation distinguishes it from caffeic acid and MC, which show activity only at high concentrations [2]. Researchers investigating the intersection of chronic inflammation and carcinogenesis, where both COX- and LOX-derived eicosanoids contribute to tumor promotion, may preferentially select PEMC over single-pathway inhibitors or less well-characterized caffeic acid esters.

PI-PLC Signal Transduction Studies

PEMC's approximately 50% reduction in colonic mucosal and tumor PI-PLC activity, documented in a 52-week in vivo study, establishes its utility as a tool compound for investigating phospholipase C-dependent signal transduction [1]. This effect is mechanistically distinct from the activities of comparator compounds PEC and MC, which lack documented PI-PLC modulation. Studies examining PI-PLC's role in cell proliferation, differentiation, or carcinogenesis may benefit from PEMC's selective engagement of this pathway while sparing phospholipase A₂ activity [1].

Formulation Development and Analytical Validation

PEMC's characterized physicochemical properties — including melting point (80-81°C), aqueous solubility (5.857 mg/L at 25°C), and solid-state storage stability (≥4 years at -20°C) — support its use in formulation development and analytical method validation . The compound's moderate lipophilicity and solubility in DMSO, ethanol, and methanol facilitate incorporation into various experimental systems . For procurement planning, the documented long-term stability under recommended storage conditions reduces the risk of batch-to-batch degradation, a consideration relevant for multi-year research programs.

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